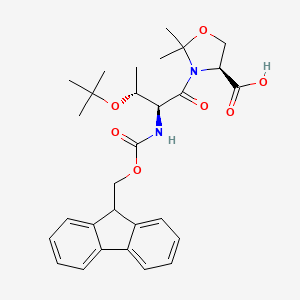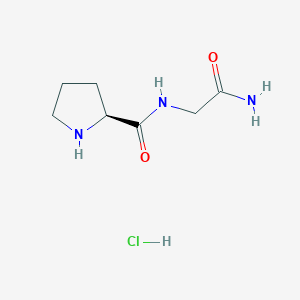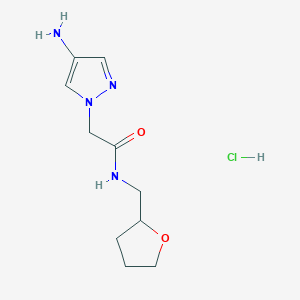
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Übersicht
Beschreibung
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (2M4P3TFPHCl) is a synthetic pyrimidine derivative that has recently been studied for its potential application in laboratory experiments. This compound has been investigated for its potential to be used as a synthetic intermediate in the synthesis of various compounds, as well as its possible use in biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
Pyrimidine derivatives are explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, a therapeutic target for the treatment of type 2 diabetes mellitus. DPP IV inhibitors help in regulating insulin secretion by preventing the degradation of incretin molecules, thus maintaining blood glucose levels (Mendieta, Tarragó, & Giralt, 2011).
MAP Kinase Inhibitors
Compounds with a pyrimidine scaffold are known to inhibit the p38 mitogen-activated protein (MAP) kinase, which is involved in the cellular response to pro-inflammatory cytokines. These inhibitors are valuable for designing new therapeutic strategies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors
Pyrimidine derivatives are utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications as well as possessing biological and medicinal significance (Jindal & Kaur, 2021).
Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of pyranopyrimidine derivatives using diverse catalysts, indicating its importance in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Cytochrome P450 Isoform Inhibitors
Pyrimidine derivatives are also explored for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes. This research is pivotal for understanding metabolism-based drug-drug interactions, which is crucial for the safe coadministration of multiple drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-3-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-3-2-4-15-6-8)5-10(17-7)11(12,13)14;/h5,8,15H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYILWZHVZENPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)


